molecular formula C10H14ClNO B12964498 (S)-1-(2-Chloro-3-methylphenyl)-2-methoxyethanamine

(S)-1-(2-Chloro-3-methylphenyl)-2-methoxyethanamine

Cat. No.: B12964498
M. Wt: 199.68 g/mol
InChI Key: TYAFBRDAUVBRCX-SECBINFHSA-N
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Description

(S)-1-(2-Chloro-3-methylphenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, along with a methoxy group and an ethanamine side chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-3-methylphenyl)-2-methoxyethanamine typically involves several steps:

    Starting Material: The synthesis begins with 2-chloro-3-methylphenol.

    Methoxylation: The phenol group is converted to a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of Ethanamine Side Chain: The methoxy-substituted phenyl compound is then subjected to a reaction with ethylene oxide or ethylene chlorohydrin to introduce the ethanamine side chain.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques such as chromatography or crystallization with chiral acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-3-methylphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-Chloro-3-methylphenyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-3-methylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems.

    Pathways Involved: It may modulate signaling pathways, including those involved in neurotransmission, metabolism, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloro-3-methylphenyl)-2-methoxyethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Chloro-3-methylphenol: The precursor in the synthesis of the compound.

    1-(2-Chloro-3-methylphenyl)-2-ethanol: A related compound with an ethanol side chain instead of ethanamine.

Uniqueness

(S)-1-(2-Chloro-3-methylphenyl)-2-methoxyethanamine is unique due to its specific stereochemistry and the presence of both chloro and methoxy groups on the phenyl ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S)-1-(2-chloro-3-methylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO/c1-7-4-3-5-8(10(7)11)9(12)6-13-2/h3-5,9H,6,12H2,1-2H3/t9-/m1/s1

InChI Key

TYAFBRDAUVBRCX-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](COC)N)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(COC)N)Cl

Origin of Product

United States

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